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Compound of Interest

Compound Name:
5-Bromo-2-fluoro-3-

methylphenylboronic acid

Cat. No.: B1521894 Get Quote

An In-depth Technical Guide to 5-Bromo-2-fluoro-3-methylphenylboronic acid

This guide serves as a comprehensive technical resource for researchers, chemists, and drug

development professionals on the structural information, properties, and applications of 5-
Bromo-2-fluoro-3-methylphenylboronic acid. The content herein is structured to provide not

just data, but actionable insights grounded in established chemical principles.

Core Molecular Identity and Physicochemical
Properties
5-Bromo-2-fluoro-3-methylphenylboronic acid is a synthetically versatile organoboron

compound, instrumental as a building block in modern organic chemistry. Its trifunctionalized

aromatic ring offers a unique platform for creating complex molecular architectures.

Structural and Chemical Identifiers
A precise understanding of a reagent's identity is fundamental to reproducible science. The

core identifiers for this compound are summarized below.
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Identifier Value Source(s)

CAS Number 957120-61-5 [1][2]

Molecular Formula C₇H₇BBrFO₂ [1][2]

Molecular Weight 232.84 g/mol [3]

IUPAC Name
(5-bromo-2-fluoro-3-

methylphenyl)boronic acid
[1]

SMILES
B(C1=CC(=CC(=C1F)C)Br)

(O)O
[1]

InChIKey
VLFDXHTXMHURJH-

UHFFFAOYSA-N
[1]

Physicochemical Data
The physical properties of a reagent dictate its handling, storage, and reaction conditions.

While specific experimental data for some properties of this exact molecule are not widely

published, the following table combines available data and reasoned estimations based on

analogous structures.
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Property Value / Observation Rationale / Source(s)

Appearance
White to off-white solid or

crystalline powder.

Typical appearance for

arylboronic acids.[4]

Melting Point

Data not available. A similar

compound, 3-Fluoro-5-

methylphenylboronic acid,

melts at 222 °C.[4]

The melting point is expected

to be relatively high due to

intermolecular hydrogen

bonding between boronic acid

groups.

Boiling Point 345.8 °C at 760 mmHg [3]

Density 1.65 g/cm³ [3]

Flash Point 162.9 °C [3]

Solubility

Soluble in organic solvents

such as THF, 1,4-dioxane, and

DMSO. Sparingly soluble in

water.

Inferred from its use in organic

synthesis protocols which

utilize these solvents.[5]

Spectroscopic Signature: A Guide to Verification
Confirming the identity and purity of the starting material is a prerequisite for any successful

synthesis. Below are the expected spectroscopic characteristics for 5-Bromo-2-fluoro-3-
methylphenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to

the different chemical environments.

Aromatic Protons (Ar-H): Two signals are anticipated in the aromatic region (~7.0-8.0

ppm). These will appear as doublets due to coupling with each other and potentially further

splitting from the fluorine atom.
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Methyl Protons (-CH₃): A singlet integrating to three protons will be present, likely in the

range of 2.0-2.5 ppm.

Boronic Acid Protons (-B(OH)₂): A broad singlet, which is exchangeable with D₂O, will be

observed. Its chemical shift can vary significantly depending on concentration and solvent.

¹³C NMR: The carbon spectrum provides a map of the carbon skeleton.

Aromatic Carbons: Six distinct signals are expected in the aromatic region (~110-165

ppm). The carbon directly bonded to fluorine (C-F) will exhibit a large one-bond coupling

constant (¹JC-F), appearing as a doublet. The carbons ortho and meta to the fluorine will

show smaller C-F couplings. The carbon attached to the boron atom (C-B) will also have a

characteristic chemical shift.

Methyl Carbon (-CH₃): A single signal will appear in the aliphatic region (~15-25 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is invaluable for identifying the key functional groups present in the

molecule.
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Wavenumber
(cm⁻¹)

Vibration Type
Expected
Appearance

Causality

~3600-3200
O-H Stretch (Boronic

Acid)
Strong, very broad

Reflects the extensive

hydrogen bonding

between boronic acid

molecules in the solid

state.

~3100-3000 Aromatic C-H Stretch Medium to weak

Characteristic of sp²

C-H bonds on the

phenyl ring.[6]

~1600-1450 Aromatic C=C Stretch
Multiple sharp bands,

medium

These absorptions are

diagnostic for the

presence of the

aromatic ring.[6]

~1380-1320 B-O Stretch Strong

A key signature for the

boronic acid functional

group.[7]

~1250-1150 C-F Stretch Strong

Indicates the

presence of the

carbon-fluorine bond.

~700-600 C-Br Stretch Medium to strong

Characteristic

absorption for the

carbon-bromine bond.

Chemical Reactivity and Synthetic Applications
The utility of 5-Bromo-2-fluoro-3-methylphenylboronic acid stems from its role as a coupling

partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura

reaction.

The Suzuki-Miyaura Cross-Coupling Reaction: A
Cornerstone of C-C Bond Formation
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The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an

organoboron species and an organohalide.[8][9][10] In this context, 5-Bromo-2-fluoro-3-
methylphenylboronic acid serves as the organoboron partner. The bromine atom on the

same molecule can, in a subsequent step, act as the organohalide partner, demonstrating the

compound's utility in sequential couplings.

The reaction's success hinges on a palladium catalyst, a base, and an appropriate solvent

system. The generally accepted catalytic cycle is outlined below.

Catalytic Cycle

Pd(0)L₂
(Active Catalyst)

Oxidative Addition

R¹-Pd(II)L₂-X

 R¹-X 

Transmetalation

R¹-Pd(II)L₂-R²

 [R²-B(OR)₃]⁻ 

 

 R¹-R² 

Reductive Elimination

R¹-R²
(Coupled Product)

R¹-X
(Aryl Halide)

[R²-B(OR)₃]⁻
(Activated Boronate)

Base (e.g., K₂CO₃)
+ R²-B(OH)₂

Click to download full resolution via product page

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality in Experimental Design
Choice of Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or catalysts

generated in situ from a Pd(II) source and phosphine ligands are common.[5] The bulky
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phosphine ligands facilitate the reductive elimination step and stabilize the Pd(0) species.

Role of the Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential.[5][10] It activates the

boronic acid by forming a more nucleophilic boronate complex ([R-B(OH)₃]⁻), which

accelerates the transmetalation step—often the rate-determining step of the cycle.

Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is

frequently used.[5] The organic solvent solubilizes the organohalide and catalyst, while water

helps dissolve the inorganic base and facilitates the formation of the active boronate species.

Experimental Protocol: A Self-Validating Workflow
The following is a representative protocol for a Suzuki-Miyaura coupling reaction using 5-
Bromo-2-fluoro-3-methylphenylboronic acid. This workflow is designed to be self-validating

through in-process controls.
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Start: Assemble Reagents

1. Reaction Setup
- Add Aryl Halide (1.0 eq)

- Add Boronic Acid (1.2 eq)
- Add Base (e.g., K₂CO₃, 2.0 eq)

2. Inert Atmosphere
- Seal Flask

- Evacuate & Backfill with N₂/Ar (3x)

3. Catalyst & Solvent Addition
- Add Pd Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

- Add Degassed Solvents (e.g., Dioxane/H₂O)

4. Reaction
- Heat to 85-95 °C

- Stir vigorously

5. Monitoring (IPC)
- TLC or LC-MS analysis

- Check for consumption of starting material

Incomplete?

6. Work-up
- Cool to RT

- Dilute with Ethyl Acetate
- Filter through Celite

Complete?

7. Extraction
- Wash with H₂O & Brine

- Dry organic layer (Na₂SO₄)

8. Purification
- Concentrate in vacuo

- Column Chromatography (Silica Gel)

9. Analysis
- NMR, MS for structure confirmation

- HPLC for purity assessment

End: Pure Product

Click to download full resolution via product page

Caption: A validated workflow for Suzuki-Miyaura cross-coupling.
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Step-by-Step Methodology:

Reaction Setup: In an oven-dried Schlenk flask, combine the aryl halide (1.0 equivalent), 5-
Bromo-2-fluoro-3-methylphenylboronic acid (1.2 equivalents), and potassium carbonate

(2.0 equivalents).

Establish Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an

inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is

removed, which can otherwise deactivate the palladium catalyst.

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium

catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents). Subsequently, add the degassed solvent system

(e.g., a 4:1 mixture of 1,4-dioxane and water).

Reaction Execution: Immerse the flask in a preheated oil bath at 85-95 °C and stir the

mixture vigorously.

In-Process Control (IPC): Monitor the reaction's progress by Thin Layer Chromatography

(TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting

material is consumed (typically 12-18 hours).

Work-up: Once complete, allow the reaction to cool to room temperature. Dilute the mixture

with ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic

salts.

Extraction & Drying: Transfer the filtrate to a separatory funnel, wash with water and then

with brine. Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄).

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure.

Purify the resulting crude residue via flash column chromatography on silica gel.

Final Analysis: Characterize the purified product using NMR and Mass Spectrometry to

confirm its structure and assess its purity by HPLC.

Safety, Handling, and Storage
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Adherence to safety protocols is non-negotiable. This compound, like many organoboron

reagents, requires careful handling.

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab

coat, and chemical-resistant gloves (e.g., nitrile).

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid

inhalation of dust.[11] Avoid contact with skin and eyes.[11] In case of contact, wash the

affected area immediately with plenty of water.[3]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] Keep

away from incompatible materials such as strong oxidizing agents.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion
5-Bromo-2-fluoro-3-methylphenylboronic acid is a valuable and highly functionalized

building block for organic synthesis. Its utility is primarily demonstrated in Suzuki-Miyaura

cross-coupling reactions, enabling the construction of complex biaryl structures that are often

key scaffolds in pharmaceutical and materials science research.[4][12] A thorough

understanding of its properties, spectroscopic signatures, and reactivity, as detailed in this

guide, is essential for its effective and safe utilization in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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